6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid

Descripción general

Descripción

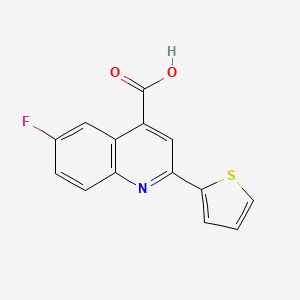

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H8FNO2S and a molecular weight of 273.29 g/mol This compound is characterized by the presence of a quinoline core substituted with a fluorine atom at the 6-position, a thiophene ring at the 2-position, and a carboxylic acid group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound in the presence of an acid catalyst.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Thiophene Ring: The thiophene ring can be attached through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of thiophene with a halogenated quinoline intermediate.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Tetrahydroquinoline derivatives

Substitution: Various nucleophile-substituted quinoline derivatives

Aplicaciones Científicas De Investigación

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

Pharmacology: The compound is studied for its potential to inhibit specific enzymes or receptors, making it a candidate for drug discovery and development.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions involving quinoline derivatives.

Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Comparación Con Compuestos Similares

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

6-Fluoroquinoline-4-carboxylic acid: Lacks the thiophene ring, which may result in different biological activity and chemical reactivity.

2-Thiophen-2-yl-quinoline-4-carboxylic acid: Lacks the fluorine atom, which may affect its electronic properties and reactivity.

Quinoline-4-carboxylic acid: Lacks both the fluorine atom and the thiophene ring, making it a simpler structure with potentially different applications.

The uniqueness of this compound lies in its combination of a fluorine atom, a thiophene ring, and a quinoline core, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid (C₁₄H₈FNO₂S) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential neuroactive properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a unique molecular structure that includes:

- Quinoline core : A bicyclic structure that contributes to its pharmacological properties.

- Thiophene ring : Enhances the compound's reactivity and biological interactions.

- Carboxylic acid functional group : Increases solubility and potential for hydrogen bonding.

Its molecular weight is approximately 273.28 g/mol, making it suitable for various biological applications .

1. Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Preliminary studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases. The compound may inhibit bacterial growth by interfering with crucial enzymatic pathways, such as those involving DNA-gyrase and topoisomerase IV, leading to apoptosis in bacterial cells.

2. Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, studies have shown that it can enhance cell viability in cardiomyocytes while reducing toxicity in cancerous cells when co-treated with doxorubicin, a common chemotherapeutic agent .

Case Study: Apoptosis Induction

A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting effective cytotoxicity against specific cancer types .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound may inhibit critical enzymes involved in DNA replication and repair.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating apoptotic pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Chloro-2-thiophen-2-yl-quinoline-4-carboxylic acid | C₁₄H₈ClNO₂S | Chlorine substitution instead of fluorine |

| 5-Fluoroquinoline | C₉H₆FN | Lacks thiophene; simpler structure |

| 7-Hydroxyquinoline | C₉H₇NO | Hydroxyl group; different biological activity |

The presence of the fluorine atom and thiophene ring in this compound enhances its biological activity compared to other similar compounds, making it a promising candidate for further research in drug development .

Propiedades

IUPAC Name |

6-fluoro-2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2S/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECNZILGZJOMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357685 | |

| Record name | 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33289-53-1 | |

| Record name | 6-Fluoro-2-(2-thienyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33289-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-thiophen-2-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.